2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide
Overview
Description
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide is an organic compound with the molecular formula C15H13Cl2NO4S2 and a molecular weight of 406.3 g/mol.
Preparation Methods
The synthesis of 2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide involves several steps. One common synthetic route includes the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-thiophenecarboxylic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 5-oxo-5-(2-thienyl)pentanoic acid to yield the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide can be compared with other similar compounds, such as:
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-furyl)pentanamide: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-pyridyl)pentanamide:
The uniqueness of this compound lies in its specific structural features and the resulting properties .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-5-oxo-5-thiophen-2-ylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S2/c16-10-4-3-9(8-11(10)17)24(21,22)14(15(18)20)6-5-12(19)13-2-1-7-23-13/h1-4,7-8,14H,5-6H2,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSCUCBRGDEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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